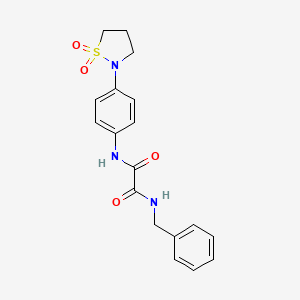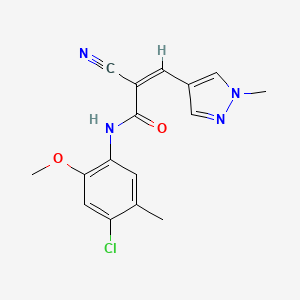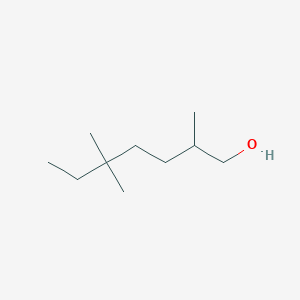![molecular formula C17H11Cl2N3O3S2 B2722948 (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-19-2](/img/structure/B2722948.png)
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves copper (I) catalyzed azide-alkyne cycloaddition reaction, leading to the formation of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . The synthetic route and characterization techniques (FTIR, 1H NMR, 13C NMR, and HRMS) have been employed to confirm its structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, thereby inhibiting tumor growth. This makes it a valuable compound for further investigation in cancer therapy .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at enhancing antioxidant defenses .
Antiviral Applications
Due to its unique chemical structure, this compound has shown potential in antiviral research. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a candidate for further studies in the development of antiviral drugs, especially against emerging viral threats .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This application is significant in the treatment of inflammatory diseases such as arthritis, where controlling inflammation is crucial for managing symptoms and disease progression .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has shown inhibitory effects on enzymes involved in metabolic pathways, which could be exploited in the treatment of metabolic disorders and other enzyme-related diseases .
Molecular Docking Studies
Molecular docking studies have revealed that this compound can effectively bind to various biological targets, including proteins and enzymes. These studies help in understanding the interaction mechanisms at the molecular level, which is essential for drug design and development .
Potential in Drug Development
Overall, the compound’s diverse biological activities make it a promising candidate for drug development. Its ability to target multiple pathways and its efficacy in various in vitro and in vivo models suggest that it could be developed into a multi-functional therapeutic agent .
These applications highlight the versatility and potential of (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide in scientific research and drug development.
properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWISDVAPKBZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)
![2-Chloro-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2722867.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722874.png)
![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)


![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2722883.png)

![(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2722886.png)
![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)